molecular formula C7H4NNaO7S2 B13147227 2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt

Cat. No.: B13147227
M. Wt: 301.2 g/mol
InChI Key: AWYGLHAKFPDCQK-UHFFFAOYSA-M
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Description

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt is a chemical compound with the molecular formula C7H4NNaO7S2 and a molecular weight of 301.23 g/mol. It is used in various chemical reactions and has applications in scientific research, particularly in the preparation of Bunte salts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt typically involves the nitration of benzoic acid derivatives followed by sulfonation and subsequent neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as crystallization or recrystallization to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonate group can be reduced to a thiol group.

    Substitution: The nitro and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include amino derivatives, thiol derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the preparation of Bunte salts.

    Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfonate group can participate in various biochemical reactions. These interactions can lead to changes in cellular function and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-5-(sulfonatosulfanyl)benzoic Acid: Similar in structure but with different functional groups.

    Benzoic Acid Derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

2-Nitro-5-(sulfothio)benzoic Acid Monosodium Salt is unique due to its specific combination of nitro and sulfonate groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C7H4NNaO7S2

Molecular Weight

301.2 g/mol

IUPAC Name

sodium;2-carboxy-1-nitro-4-sulfonatosulfanylbenzene

InChI

InChI=1S/C7H5NO7S2.Na/c9-7(10)5-3-4(16-17(13,14)15)1-2-6(5)8(11)12;/h1-3H,(H,9,10)(H,13,14,15);/q;+1/p-1

InChI Key

AWYGLHAKFPDCQK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1SS(=O)(=O)[O-])C(=O)O)[N+](=O)[O-].[Na+]

Origin of Product

United States

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